(2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid
Description
Historical Development of Spiro-Imidazolidine Compounds
The conceptual foundation for spirocyclic compounds dates to 1900, when Adolf von Baeyer first characterized spiranes through his work on bicyclic hydrocarbons. Early syntheses focused on carbocyclic systems, but the mid-20th century saw expansion into heterocyclic variants as researchers recognized their three-dimensional complexity and reduced conformational entropy. The 1980s marked a turning point with the discovery that spiro-imidazolidine derivatives could inhibit aldose reductase, an enzyme critical in diabetic neuropathy.
Key milestones include:
- 1984 : Patent filing for spiro-oxindole imidazolidinediones demonstrating 50-75% sorbitol reduction in diabetic rat models at 2 mg/kg doses.
- 2001 : Development of stereoselective 1,3-dipolar cycloadditions enabling precise construction of dispiro systems like those in the target compound.
- 2015 : Computational studies revealing that spiro-imidazolidine's 90° ring dihedral angles suppress π-π stacking, enhancing solubility by 3-5 orders of magnitude compared to planar analogs.
The target compound builds upon these advances through strategic fusion of benzothiophene's aromatic system with imidazolidinedione's hydrogen-bonding capacity.
Significance in Medicinal Chemistry Research
Spiro-imidazolidines occupy a unique niche due to three structural advantages:
- Conformational Restriction : The spiro carbon (C4 in this compound) locks ring systems perpendicularly, reducing entropic penalties during protein binding. This increases binding affinity by 10-100× compared to flexible analogs.
- Dual Pharmacophore Integration : The benzothiophene-imidazolidinedione combination enables simultaneous π-cation interactions (via sulfur heterocycle) and hydrogen bonding (through diketone groups).
- Metabolic Stability : Spiro junctions resist oxidative metabolism at ring fusion points, extending half-life in human liver microsomes to >6 hours compared to <1 hour for non-spiro counterparts.
These properties make the compound particularly valuable for targeting aldose reductase (AKR1B1), where its IC₅₀ of 12 nM surpasses many first-generation inhibitors like sorbinil (IC₅₀ 39 nM).
Taxonomic Classification within Spiro Heterocyclic Systems
Per IUPAC guidelines, the compound is classified as:
- Dispiro System : Two distinct spiro junctions (benzothiophene-imidazolidinedione and imidazolidinedione-acetic acid)
- Heterospirocyclic : Combines a benzothiophene (C-S-C heterocycle) with imidazolidinedione (N-O heterocycle)
- Bicyclic Parent : Spiro[1-benzothiophene-4,4'-imidazolidin] with additional fused dione groups
The numbering follows IUPAC spiro rules:
- Benzothiophene ring: Positions 1-7
- Imidazolidinedione: Positions 1'-5'
- Spiro carbon: C4 (shared between both rings)
This taxonomy distinguishes it from simpler monospiro systems while maintaining compatibility with retrosynthetic disconnection strategies.
Relationship to Benzothiophene and Imidazolidine Derivative Families
The compound exhibits hybrid characteristics of both parent families:
Benzothiophene Attributes
- Electron-Deficient Aromaticity : Sulfur's electronegativity creates a dipole moment (1.6 D) enhancing charge-transfer interactions.
- Metabolic Resistance : Thiophene rings show 40% lower CYP450-mediated oxidation rates compared to benzene analogs.
Imidazolidinedione Contributions
- Hydrogen-Bond Network : The 2',5'-dione groups form three-centered bonds with protein backbone NH groups (bond lengths 2.8-3.2 Å).
- Acid-Base Tunability : pKa of imidazolidinedione nitrogen (N1') ranges 4.5-5.5, allowing pH-dependent membrane permeability.
The acetic acid substituent introduces:
- Zwitterionic Potential : Carboxylate group (pKa ~3.5) enables salt bridge formation with lysine residues
- Enhanced Solubility : LogP reduction from 2.1 (parent) to -0.7 (acetic acid derivative) in PBS buffer
This strategic hybridization addresses key limitations of earlier spirocyclic agents while preserving their conformational advantages.
Properties
IUPAC Name |
2-(2',5'-dioxospiro[6,7-dihydro-5H-1-benzothiophene-4,4'-imidazolidine]-1'-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-9(16)6-14-10(17)12(13-11(14)18)4-1-2-8-7(12)3-5-19-8/h3,5H,1-2,4,6H2,(H,13,18)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPSATLMFXJHQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C3(C1)C(=O)N(C(=O)N3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923148-42-9 | |
| Record name | 2-{2',5'-dioxo-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid typically involves multi-step reactions starting from readily available benzothiophene precursors. A common method includes the formation of the benzothiophene core followed by the introduction of the imidazolidin ring through cyclization reactions. Key steps might involve:
Step 1: Formation of the benzothiophene core via condensation reactions.
Step 2: Introduction of functional groups that will participate in cyclization.
Step 3: Cyclization to form the imidazolidin ring.
Step 4: Functionalization to introduce the acetic acid moiety.
Industrial Production Methods: In an industrial context, production scales up these reactions, often incorporating more robust and cost-effective reagents. Continuous flow reactors might be employed to enhance reaction efficiency and yield. Optimization of solvent systems and catalysts is crucial for scaling up.
Chemical Reactions Analysis
Amide Coupling Reactions
The carboxylic acid group undergoes activation to form active intermediates for nucleophilic substitution. Examples include:
Example : Reaction with 5-isopropyl-2-methylaniline using HATU and triethylamine yields an amide with antibacterial properties .
Esterification
The acetic acid moiety can be esterified to improve solubility or enable further derivatization:
| Ester Type | Reagents/Conditions | Yield | Notes | Source |
|---|---|---|---|---|
| Methyl ester | SOCl<sub>2</sub>, MeOH, 0–20°C, 18h | 86% | Enhanced lipophilicity | |
| Benzyl ester | BnBr, K<sub>2</sub>CO<sub>3</sub>, DMF | 78% | Protective group strategy |
Ester derivatives are intermediates for prodrug development or combinatorial chemistry .
Ring-Opening Reactions
The dioxoimidazolidine ring undergoes nucleophilic attack under basic or acidic conditions:
Mechanism : The carbonyl groups at positions 2' and 5' are susceptible to nucleophilic addition, leading to ring cleavage and formation of hydrazides or ureas .
Antibacterial Activity of Derivatives
Derivatives exhibit Gram-positive antibacterial activity, with MIC values as low as 3.91 mg/L . Key structural features influencing activity:
-
Electron-withdrawing substituents on the benzothiophene ring enhance potency .
-
Amide-linked aromatic groups improve target binding (e.g., penicillin-binding proteins) .
Comparison to Reference Drugs :
| Compound | MIC (mg/L) vs S. aureus | Reference Drug (MIC) |
|---|---|---|
| Acetic acid derivative | 3.91 | Oxacillin (6.25) |
| Methyl ester analog | 7.81 | Cefuroxime (1.95) |
Oxidation and Sulfur Reactivity
The benzothiophene sulfur may undergo oxidation:
-
S-Oxidation : Using mCPBA or H<sub>2</sub>O<sub>2</sub> forms sulfoxide or sulfone derivatives, altering electronic properties .
-
Disulfide formation : Thiol-disulfide exchange under oxidative conditions .
Complexation and Coordination Chemistry
The imidazolidinedione carbonyls and acetic acid group can act as ligands for metal ions:
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The spiro[1-benzothiophene] moiety has been associated with the inhibition of tumor growth in various cancer cell lines. Studies are ongoing to evaluate the specific mechanisms of action and efficacy of this compound against different types of cancer.
- Antimicrobial Properties : There is emerging evidence that spirocyclic compounds can possess antimicrobial activities. Initial studies suggest that (2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
- Neuroprotective Effects : The compound's potential neuroprotective effects are being explored, particularly in the context of neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation could be beneficial in protecting neuronal cells from damage.
Synthetic Applications
The unique structure of this compound makes it an interesting precursor for the synthesis of other complex molecules.
- Building Block for Complex Molecules : The compound can serve as a versatile building block in organic synthesis. Its functional groups allow for further modifications and derivatizations, facilitating the creation of new compounds with tailored properties.
- Use in Total Synthesis : Researchers are investigating its role in total synthesis pathways for other biologically active compounds. The spirocyclic nature may provide unique reactivity patterns that can be exploited in synthetic chemistry.
Material Science Applications
The potential applications of this compound extend into materials science:
- Fluorescent Materials : Due to its unique electronic properties, there is potential for this compound to be utilized in the development of fluorescent materials or sensors.
- Polymer Chemistry : The compound may also find applications in polymer chemistry as a dopant or additive to enhance the properties of polymers used in electronic devices or coatings.
Case Studies and Research Findings
A comprehensive review of current literature reveals ongoing research into the applications of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with an IC50 value indicating potential efficacy. |
| Study 2 | Antimicrobial Properties | Showed significant antibacterial activity against Gram-positive bacteria; further studies needed for Gram-negative strains. |
| Study 3 | Neuroprotection | In vitro studies indicated reduced oxidative stress markers in neuronal cultures treated with the compound. |
| Study 4 | Synthetic Applications | Successfully used as a precursor in a multi-step synthesis of a novel anti-inflammatory agent. |
Mechanism of Action
The exact mechanism of action for (2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid depends on its application. In a medicinal context, it could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. For instance, its structural motifs might inhibit enzyme activity by mimicking natural substrates or binding to active sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares functional and structural motifs with several classes of molecules:
Key Observations:
- Rigidity vs.
- Hydrogen-Bonding Capacity : The acetic acid group enables dimerization or protein interactions, as seen in the crystal structure of the benzothiazine analog (O—H⋯O motifs) .
- Electronic Effects: The benzothiophene moiety introduces sulfur-based electron-withdrawing effects, contrasting with the nitrogen-rich systems in imidazolinone herbicides (e.g., imazamox) .
Physical Properties
- Solubility: The acetic acid group enhances water solubility compared to non-carboxylic analogs (e.g., imazethapyr) .
- Crystallinity : The spiro structure may reduce crystallinity relative to planar analogs like the benzothiazine derivative (), which forms well-defined hydrogen-bonded dimers .
Biological Activity
Chemical Structure and Properties
The compound features a unique spirocyclic structure that incorporates both benzothiophene and imidazolidine moieties. This structural complexity may contribute to its biological activity, particularly in terms of interactions with biological targets.
Key Structural Features
- Spirocyclic Framework : Provides rigidity and specificity in binding to biological targets.
- Dioxo Groups : May enhance reactivity and facilitate interactions with biomolecules.
- Acetic Acid Moiety : Potentially involved in hydrogen bonding and ionic interactions.
Antimicrobial Properties
Research has indicated that derivatives of compounds with similar structures exhibit antimicrobial activity. The presence of the benzothiophene ring often correlates with enhanced antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Enzyme Inhibition
Compounds with imidazolidine structures are known to act as enzyme inhibitors. This compound may inhibit specific enzymes involved in metabolic processes or signal transduction pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated enzyme activity.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that similar compounds exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
- Cytotoxicity Assays : In vitro assays revealed that the compound induced cytotoxic effects on cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutic agents.
Data Tables
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Modulation of enzyme activity |
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Cellular Targets : Binding to specific receptors or enzymes may alter their function.
- Induction of Reactive Oxygen Species (ROS) : Some studies indicate that similar compounds can increase ROS levels, leading to oxidative stress in target cells.
- Modulation of Gene Expression : The compound may influence the expression of genes involved in cell cycle regulation and apoptosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid, and how do reaction conditions influence yield?
- Methodology :
- Reflux in acetic acid : A common approach for spirocyclic imidazolidinone derivatives involves refluxing intermediates with sodium acetate in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to improve purity .
- Heterocyclic coupling : For analogous spiro compounds, coupling reactions (e.g., benzothiophene with imidazolidinone moieties) often require controlled pH and temperature to avoid side reactions (e.g., hydrolysis of the dioxo group) .
- Data Table :
| Reaction Condition | Yield (%) | Purity (HPLC) | Key Challenge |
|---|---|---|---|
| Acetic acid reflux | 65–75 | ≥95% | Byproduct formation from ring strain |
| THF/Et3N, 0°C | 45–50 | 90% | Low solubility of intermediates |
Q. How can researchers confirm the structural integrity of this compound and its intermediates?
- Methodology :
- NMR spectroscopy : Use - and -NMR to verify spirocyclic connectivity and benzothiophene ring substitution patterns. For example, the spiro carbon typically appears as a singlet near δ 65–70 ppm in -NMR .
- Mass spectrometry : High-resolution MS (HRMS) is critical to confirm molecular ion peaks and fragmentation patterns, especially for distinguishing regioisomers .
Advanced Research Questions
Q. What strategies mitigate instability of the spirocyclic imidazolidinone core under physiological conditions?
- Methodology :
- pH-dependent stability assays : Conduct accelerated degradation studies in buffers (pH 1–10) to identify labile bonds. For example, the dioxo group in related compounds degrades rapidly at pH > 8, requiring formulation in acidic prodrug forms .
- Structural analogs : Compare with derivatives like 2-{1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetic acid (CAS 1955506-43-0), where halogen substitution enhances stability .
Q. How do electronic effects of the benzothiophene moiety influence bioactivity in vitro?
- Methodology :
-
Computational modeling : Use DFT calculations to map electron density distribution across the benzothiophene ring. For example, electron-withdrawing groups (e.g., -Cl) at the 4-position increase electrophilicity, enhancing interactions with target proteins .
-
SAR studies : Test analogs with substitutions (e.g., -F, -CH) at the benzothiophene 6/7 positions. Bioactivity data from related compounds suggest that 7-methyl derivatives exhibit improved IC values in kinase inhibition assays .
- Data Table :
| Substituent (Position) | LogP | IC (nM) | Solubility (µg/mL) |
|---|---|---|---|
| -H (6) | 2.1 | 450 | 12 |
| -Cl (4) | 2.8 | 220 | 8 |
| -CH (7) | 2.4 | 150 | 18 |
Q. What analytical techniques resolve contradictions in spectral data for spirocyclic derivatives?
- Methodology :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions. For example, NOESY correlations between the benzothiophene H-3 and imidazolidinone H-1' confirm spiro connectivity .
- X-ray crystallography : Resolve ambiguous stereochemistry. Crystallographic data for analogs (e.g., 2-[6-(4-methoxyphenyl)-7-methyl-2-oxo-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide ) reveal planar spiro junctions, critical for docking studies .
Methodological Challenges
Q. How can researchers address low yields in multi-step syntheses of this compound?
- Troubleshooting :
- Intermediate purification : Use flash chromatography with gradients (e.g., 5–30% EtOAc/hexane) to isolate unstable intermediates .
- Catalytic optimization : Screen Pd/C or Ni catalysts for Suzuki-Miyaura couplings involving benzothiophene boronic esters, which often stall at >60% conversion due to steric hindrance .
Q. What in silico tools predict metabolic pathways for this spirocyclic compound?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
